2-fluoro-N-methylbenzamide

描述

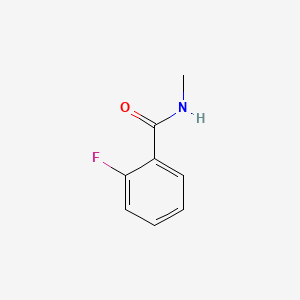

2-Fluoro-N-methylbenzamide: is an organic compound with the molecular formula C8H8FNO . It is a derivative of benzamide where a fluorine atom is substituted at the second position of the benzene ring, and a methyl group is attached to the nitrogen atom of the amide group.

准备方法

Synthetic Routes and Reaction Conditions:

The synthesis of 2-fluoro-N-methylbenzamide typically involves the following steps:

-

Fluorination of Benzamide: N-fluorobenzenesulfonimide (NFSI) or Selectfluor . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

-

N-Methylation: The methylation of the amide nitrogen can be performed using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3). The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods:

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can ensure consistent product quality. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .

化学反应分析

Types of Reactions:

-

Substitution Reactions: 2-Fluoro-N-methylbenzamide can undergo nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluorine atom. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) .

-

Reduction Reactions: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) under reflux conditions .

-

Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium. This reaction can lead to the formation of carboxylic acids or other oxidized derivatives .

Major Products:

Nucleophilic Substitution: Formation of substituted benzamides.

Reduction: Formation of 2-fluoro-N-methylbenzylamine.

Oxidation: Formation of 2-fluorobenzoic acid or other oxidized products.

科学研究应用

Pharmaceutical Development

2-Fluoro-N-methylbenzamide serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique fluorine substitution enhances biological activity and specificity in drug design. For instance, it is involved in the development of androgen receptor modulators, which are critical in treating prostate cancer .

Case Study: Androgen Receptor Modulators

Research has demonstrated that compounds similar to this compound can overcome mutation-based resistance in antiandrogens like enzalutamide. This highlights its potential in developing next-generation therapies for resistant cancer forms .

Biochemical Research

This compound is utilized in studies investigating enzyme interactions and metabolic pathways. Its role in understanding how different compounds affect biological systems is vital for drug discovery processes.

Example: Enzyme Interaction Studies

In biochemical assays, this compound has been shown to interact with specific enzymes, providing insights into metabolic pathways that could lead to new therapeutic strategies .

Material Science

In material science, this compound is explored for its properties in creating novel materials, particularly polymers. The incorporation of fluorine can impart desirable characteristics such as increased thermal stability and chemical resistance.

Application: Polymer Development

Research indicates that the unique structure of this compound can enhance the performance of polymeric materials used in various applications, including coatings and adhesives .

Agricultural Chemistry

There is ongoing research into the potential use of this compound as a pesticide or herbicide. Its chemical structure may lead to the development of more effective and environmentally friendly agricultural solutions.

Research Insight: Pesticide Development

Studies are being conducted to evaluate the efficacy of this compound derivatives against common agricultural pests, aiming to improve crop protection strategies .

Analytical Chemistry

In analytical chemistry, this compound is employed in developing methods for detecting and quantifying similar compounds in various samples. Its relevance in enhancing the accuracy of chemical analysis makes it a valuable tool for researchers.

Example: Detection Methods

Analytical techniques utilizing this compound have been developed to improve sensitivity and specificity in detecting trace amounts of related substances in complex matrices .

Data Table: Applications Overview

作用机制

The mechanism of action of 2-fluoro-N-methylbenzamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The fluorine atom can influence the binding affinity and selectivity of the compound towards its molecular targets, thereby modulating its biological activity .

相似化合物的比较

- 2-Fluorobenzamide

- N-Methylbenzamide

- 2-Fluoro-N-ethylbenzamide

Comparison:

2-Fluoro-N-methylbenzamide is unique due to the presence of both a fluorine atom and a methyl group. The fluorine atom enhances the compound’s chemical stability and resistance to metabolic degradation, while the methyl group can influence its solubility and pharmacokinetic properties. Compared to 2-fluorobenzamide, the N-methyl derivative may exhibit different biological activities and physicochemical properties .

生物活性

2-Fluoro-N-methylbenzamide (CAS No. 52833-63-3) is a compound that has garnered attention in various fields, particularly in pharmaceutical and biochemical research. This article explores its biological activity, synthesis, and potential applications, supported by relevant case studies and data.

Chemical Structure and Properties

Chemical Formula: C8H8FN

Molecular Weight: 151.15 g/mol

IUPAC Name: this compound

The presence of a fluorine atom in the ortho position of the benzamide structure significantly influences the compound's biological properties, including its interaction with biological targets.

1. Pharmaceutical Applications

This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its unique structural features allow for modifications that enhance biological activity, making it a valuable building block in medicinal chemistry.

- Anticancer Activity: Research has indicated that derivatives of this compound exhibit potential anticancer properties. For instance, compounds modified from this structure have shown efficacy against prostate cancer cell lines through androgen receptor modulation .

- Enzyme Inhibition: Studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, which is crucial for drug development targeting metabolic diseases .

2. Biochemical Research

The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways. Its ability to act as a substrate or inhibitor allows researchers to gain insights into the mechanisms of action of various biological systems.

- Mechanistic Studies: Research has shown that the introduction of a fluorine atom can alter the binding affinity of compounds to target enzymes, affecting their catalytic activity .

Case Study 1: Anticancer Properties

A study published in eLife explored the effects of modified benzamides on androgen receptor (AR) signaling pathways. The results indicated that certain derivatives of this compound could effectively inhibit AR activity in prostate cancer cells, leading to reduced cell proliferation .

Case Study 2: Enzyme Interaction

In a biochemical assay, this compound was tested for its ability to inhibit a specific enzyme involved in drug metabolism. The findings revealed that the compound exhibited significant inhibitory activity, suggesting its potential use as a lead compound for developing new therapeutics that target enzyme pathways .

Synthesis of this compound

The synthesis typically involves the reaction between fluorobenzoyl chloride and N-methylamine under controlled conditions. The general procedure is as follows:

-

Reagents:

- Fluorobenzoyl chloride

- N-Methylamine

- Base (e.g., K₂CO₃)

- Solvent (e.g., acetonitrile)

-

Procedure:

- Combine N-methylamine and base in a solvent.

- Slowly add fluorobenzoyl chloride while stirring.

- Heat the mixture to facilitate reaction completion.

- Purify the product using standard techniques such as column chromatography.

- Yield: Typically around 70-90% depending on reaction conditions.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C8H8FN |

| Molecular Weight | 151.15 g/mol |

| Anticancer Activity | Yes |

| Enzyme Inhibition | Yes |

| Typical Yield from Synthesis | 70-90% |

属性

IUPAC Name |

2-fluoro-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-10-8(11)6-4-2-3-5-7(6)9/h2-5H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGFMACWWJYORB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。